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Compound of Interest

Compound Name:
4-(Butylsulfonamido)phenylboronic

acid

CAS No.: 1072945-66-4

Cat. No.: B1521690

Get Quote

4-(Butylsulfonamido)phenylboronic acid (CAS No. 1072945-66-4) is a specialized

arylboronic acid that has emerged as a significant building block in modern organic synthesis

and medicinal chemistry. Its structure uniquely combines the versatile reactivity of a boronic

acid—a cornerstone of palladium-catalyzed cross-coupling reactions—with a functional

sulfonamide moiety. This bifunctional nature makes it more than just a passive scaffold

component; the electron-withdrawing properties of the butylsulfonamido group actively

modulate the reactivity of the boronic acid, enhancing its utility in specialized applications such

as affinity chromatography and the synthesis of complex molecular architectures.[1]

This guide provides a comprehensive technical overview of its properties, synthesis, core

applications, and handling protocols, designed to equip researchers with the practical and

theoretical knowledge required to leverage this reagent effectively.

Physicochemical and Structural Characteristics
The key to harnessing 4-(Butylsulfonamido)phenylboronic acid lies in understanding its

fundamental properties. The presence of the sulfonamide group para to the boronic acid is a
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deliberate design feature that significantly influences its chemical behavior.

Property Value Source(s)

CAS Number 1072945-66-4 [2]

Molecular Formula C₁₀H₁₆BNO₄S N/A

Molecular Weight 257.11 g/mol N/A

Melting Point 180 - 190 °C [2]

Appearance
White to off-white crystalline

powder
General

Solubility

Soluble in polar organic

solvents (e.g., Methanol,

DMSO); low solubility in

nonpolar hydrocarbons.[3][4]

[5]

General

Key Structural Insights:

Enhanced Lewis Acidity: The strongly electron-withdrawing butylsulfonamido group

decreases the electron density on the boron atom. This increases the Lewis acidity of the

boronic acid, which in turn lowers its pKa compared to unsubstituted phenylboronic acid

(pKa ≈ 8.8).[1] This enhanced acidity is crucial for its application in forming stable boronate

esters with cis-diols at or near physiological pH.[1]

Equilibrium with Boroxines: Like other boronic acids, 4-(Butylsulfonamido)phenylboronic
acid can exist in equilibrium with its cyclic anhydride trimer, known as a boroxine. Boroxines

are formed by the dehydration of three boronic acid molecules and are generally less

reactive in cross-coupling reactions. For optimal performance in synthesis, it is often critical

to use the monomeric boronic acid, which may require recrystallization of the commercial

material before use.
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While specific patent literature for the direct synthesis of CAS 1072945-66-4 is not prevalent, a

reliable and scalable two-step pathway can be constructed based on established

organometallic methodologies.[6][7][8] The process involves the initial formation of a

sulfonamide from a readily available aryl bromide, followed by a low-temperature borylation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2212591/
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-14-13098
https://pmc.ncbi.nlm.nih.gov/articles/PMC9319355/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521690?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Sulfonamide Formation

Step 2: Borylation

4-Bromoaniline + 
Butanesulfonyl Chloride

Pyridine or Et3N, DCM
Room Temperature

 Reagents/Conditions 

N-(4-bromophenyl)butanesulfonamide

 Product 

N-(4-bromophenyl)butanesulfonamide

1. n-BuLi, THF, -78 °C
2. B(O-iPr)3

3. Aqueous HCl Workup

 Reagents/Conditions 

4-(Butylsulfonamido)phenylboronic Acid

 Final Product 

Recrystallization
(e.g., from Water or Acetone/Water)

Purification
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Caption: A representative two-step synthesis workflow.
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Detailed Experimental Protocol (Representative)
Step 1: Synthesis of N-(4-bromophenyl)butanesulfonamide

To a stirred solution of 4-bromoaniline (1.0 eq.) in dichloromethane (DCM) in an ice bath, add

triethylamine (1.1 eq.).[8]

Slowly add butanesulfonyl chloride (1.05 eq.) dropwise, ensuring the temperature remains

below 10 °C.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for

the consumption of the starting aniline.

Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product.

Purify the crude N-(4-bromophenyl)butanesulfonamide by recrystallization from a suitable

solvent system (e.g., ethanol/water).

Causality Check: The use of a base like triethylamine is essential to neutralize the HCl

generated during the reaction, driving the sulfonamide formation to completion.

Step 2: Borylation to form 4-(Butylsulfonamido)phenylboronic acid

Dissolve the purified N-(4-bromophenyl)butanesulfonamide (1.0 eq.) in anhydrous

tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (n-BuLi, 2.1 eq.) dropwise, maintaining the temperature at -78 °C.

Stir for 1 hour at this temperature to ensure complete lithium-halogen exchange.[7]

To the resulting aryllithium species, add triisopropyl borate (B(O-iPr)₃, 1.5 eq.) dropwise,

again keeping the temperature at -78 °C.

After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9319355/
https://www.benchchem.com/product/b1521690/docs?utm_src=pdf-body#introduction-a-bifunctional-reagent-for-advanced-synthesis-and-affinity-applications
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-14-13098
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521690?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quench the reaction by carefully adding 1M HCl at 0 °C. Stir vigorously for 1-2 hours to

hydrolyze the boronate ester.

Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine,

dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Purify the final product by recrystallization to yield pure 4-
(Butylsulfonamido)phenylboronic acid.

Causality Check: The extremely low temperature (-78 °C) is critical during the lithium-halogen

exchange and borylation steps to prevent side reactions, such as the deprotonation of the

sulfonamide N-H or attack of the n-BuLi on the sulfonyl group. The acidic workup is required to

hydrolyze the initially formed boronate ester to the desired boronic acid.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C

NMR, and mass spectrometry. In the ¹H NMR spectrum, expect to see characteristic signals for

the butyl group (a triplet, a sextet, a quintet, and a triplet), two doublets in the aromatic region

indicative of para-substitution, a broad singlet for the B(OH)₂ protons, and a singlet for the N-H

proton.

Core Application I: Palladium-Catalyzed Suzuki-
Miyaura Cross-Coupling
The primary synthetic application of this reagent is in the Suzuki-Miyaura reaction, one of the

most powerful methods for forming carbon-carbon bonds.[5][9] It allows for the coupling of the

4-(butylsulfonamido)phenyl moiety to a wide range of organic halides or triflates, providing

access to complex biaryl structures that are common motifs in pharmaceuticals.
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
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Representative Suzuki-Miyaura Protocol
To a reaction vessel, add the aryl halide (Ar-X, 1.0 eq.), 4-
(Butylsulfonamido)phenylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or

Cs₂CO₃, 2.0-3.0 eq.).

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source

(e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).

De-gas the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three

times.

Add a de-gassed solvent system, typically a mixture like Dioxane/Water or

Toluene/Ethanol/Water.

Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed

(monitor by TLC or LC-MS).

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate),

and wash with water and brine.

Dry the organic layer, concentrate, and purify the crude product by column chromatography

on silica gel.

Expert Insight: The choice of base is critical. It participates in the transmetalation step by

forming a more nucleophilic boronate species [ArB(OH)₃]⁻, which facilitates the transfer of the

aryl group from boron to the palladium center.[9] For challenging couplings, stronger bases like

Cs₂CO₃ or K₃PO₄ are often more effective.

Core Application II: Boronate Affinity
Chromatography
A key advantage of this specific boronic acid is its suitability for boronate affinity

chromatography at physiological pH.[1] The electron-withdrawing sulfonamide group lowers the

pKa of the boronic acid, allowing it to form a stable, anionic tetrahedral boronate ester with cis-

diols in a pH range of 5.5-7.5. This is a significant improvement over unsubstituted

phenylboronic acid, which requires a more alkaline pH (>8.5) for efficient binding.
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This property enables the selective capture and purification of biomolecules containing cis-diol

moieties, such as:

Glycoproteins and Glycans: Targeting the sugar residues.

Catecholamines: Such as dopamine and epinephrine.

Ribonucleosides: Like adenosine.

Caption: pH-dependent binding in boronate affinity systems.

Safety and Handling
Proper handling is essential to ensure laboratory safety and maintain the integrity of the

reagent.

Hazard Identification: This compound belongs to a class of chemicals that are generally

considered harmful if swallowed and may cause skin and eye irritation.[10]

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.[8]

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of the fine

powder.[10]

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and

incompatible materials like strong oxidizing agents.[11] The compound can be hygroscopic,

and absorption of water can promote the formation of the less reactive boroxine.

Conclusion
4-(Butylsulfonamido)phenylboronic acid is a highly valuable and versatile reagent. Its utility

extends beyond that of a simple arylboronic acid for Suzuki-Miyaura coupling. The integrated

sulfonamide functionality provides a handle for modulating molecular properties and, more

importantly, activates the boronic acid for high-affinity interactions at physiological pH. This dual

character makes it an indispensable tool for medicinal chemists synthesizing novel therapeutics

and for biochemists developing advanced separation and sensing platforms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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